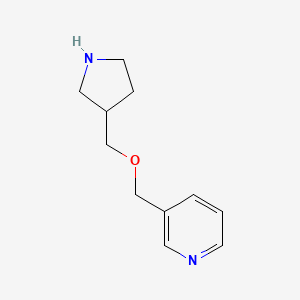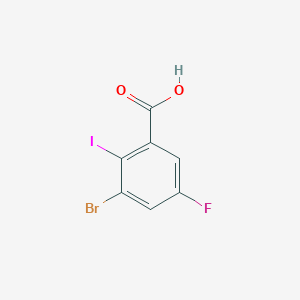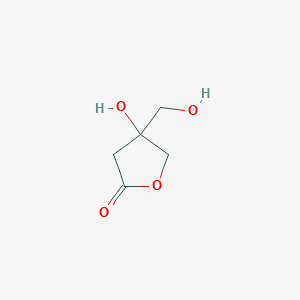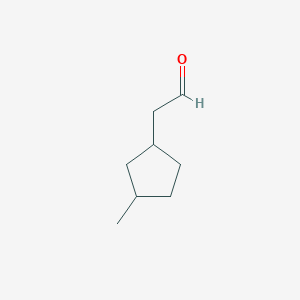
2-(3-Methylcyclopentyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylcyclopentyl)acetaldehyde is an organic compound belonging to the aldehyde family. Aldehydes are characterized by the presence of a carbonyl group (C=O) bonded to at least one hydrogen atom. This compound features a cyclopentane ring with a methyl group at the third position and an acetaldehyde group attached to the second position. It is a versatile compound with various applications in organic synthesis and industrial processes.
Synthetic Routes and Reaction Conditions:
Oxidation of Alcohols: One common method for preparing aldehydes, including this compound, is the oxidation of primary alcohols.
Ozonolysis of Alkenes: Another method involves the ozonolysis of alkenes, followed by reductive workup to yield the desired aldehyde.
Hydration of Alkynes: Hydration of terminal alkynes using mercuric sulfate in aqueous sulfuric acid can also produce aldehydes.
Industrial Production Methods:
Catalytic Oxidation: Industrially, aldehydes can be produced via catalytic oxidation of hydrocarbons.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reducing Agents: NaBH4, LiAlH4.
Acid Catalysts: Sulfuric acid (H2SO4), hydrochloric acid (HCl).
Major Products:
Carboxylic Acid: Formed from oxidation.
Alcohol: Formed from reduction.
Acetals and Hemiacetals: Formed from nucleophilic addition of alcohols.
Scientific Research Applications
2-(3-Methylcyclopentyl)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Methylcyclopentyl)acetaldehyde involves its interaction with various molecular targets:
Aldehyde Dehydrogenases (ALDH): These enzymes catalyze the oxidation of aldehydes to carboxylic acids, playing a crucial role in detoxification and metabolism.
Nucleophilic Addition: The carbonyl carbon in the aldehyde group is electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives.
Comparison with Similar Compounds
Acetaldehyde: A simpler aldehyde with a similar carbonyl group but without the cyclopentane ring.
Cyclopentanone: A ketone with a cyclopentane ring but with the carbonyl group bonded to two carbon atoms instead of one hydrogen.
2-Methylcyclopentanone: Similar to 2-(3-Methylcyclopentyl)acetaldehyde but with a ketone functional group instead of an aldehyde.
Uniqueness:
Structural Complexity: The presence of both a cyclopentane ring and an aldehyde group makes this compound unique compared to simpler aldehydes and ketones.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-(3-methylcyclopentyl)acetaldehyde |
InChI |
InChI=1S/C8H14O/c1-7-2-3-8(6-7)4-5-9/h5,7-8H,2-4,6H2,1H3 |
InChI Key |
GVOLJUIKNSUFMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13897631.png)
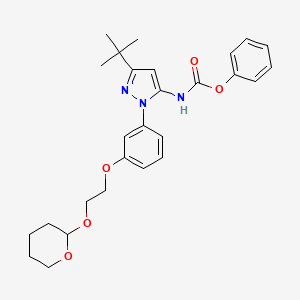
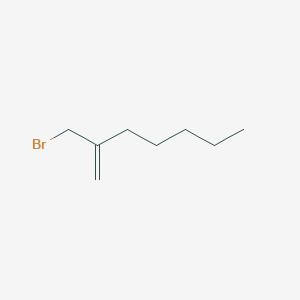
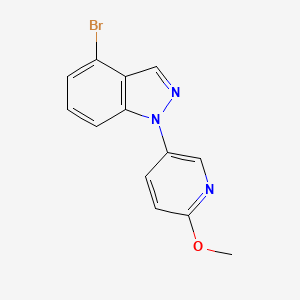
![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)


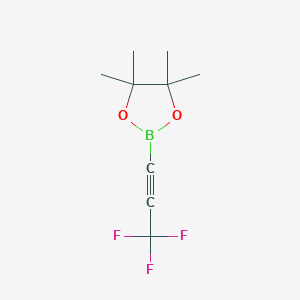
![6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine](/img/structure/B13897674.png)
